![molecular formula C22H20N2O2 B2996993 2-(4-methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole CAS No. 339009-78-8](/img/structure/B2996993.png)

2-(4-methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

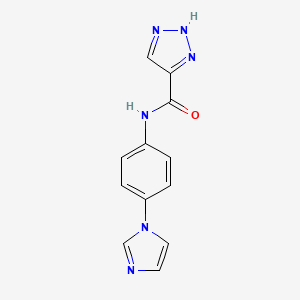

The compound is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure is found in various natural compounds as well as some pharmaceuticals .

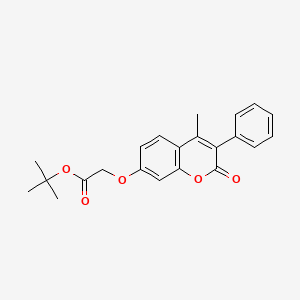

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzimidazole core, with the methoxyphenyl and methylbenzyl groups attached at the 2 and 1 positions, respectively .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. Factors such as polarity, molecular weight, and functional groups can affect properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

Catalytic Applications

Research has shown that benzimidazole derivatives, due to their heterocyclic nature, can be involved in catalytic activities. For example, oxo-rhenium complexes containing heterocyclic ligands demonstrated catalytic efficiency in the reduction of aldehydes, producing primary alcohols with good to excellent yields and chemoselectivity (Bernando et al., 2015). This suggests potential for benzimidazole derivatives in facilitating chemical transformations, particularly in the synthesis of alcohols from aldehydes.

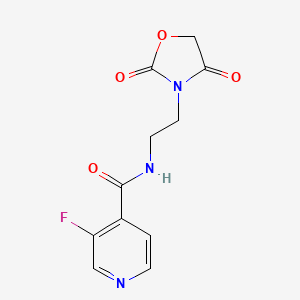

Antimicrobial and Antibacterial Activities

Benzimidazole derivatives have been studied for their antimicrobial properties. For instance, microwave synthesis of benzimidazole derivatives revealed their antibacterial activities, highlighting the versatility of these compounds in combating microbial infections (Jianhong, 2006). Another study synthesized benzimidazole-oxadiazoles showing activity against various bacterial strains, indicating their potential in developing new antibacterial agents (Kocabalkanlı et al., 2001).

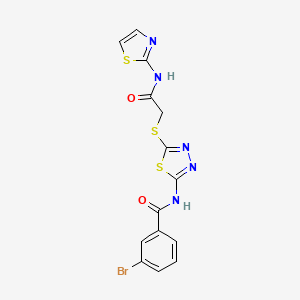

Anticancer Evaluation

The anticancer activity of benzimidazole derivatives has been a subject of interest. New benzimidazole derivatives synthesized for this purpose showed moderate cytotoxic effects towards cancer cell lines, indicating the potential use of these compounds in cancer therapy (El‐Shekeil et al., 2012). This is supported by another study which explored the synthesis and anticancer evaluation of benzimidazole derivatives, identifying compounds with notable activity against breast cancer cell lines (Salahuddin et al., 2014).

Mecanismo De Acción

Mode of Action

Based on its structural similarity to other benzimidazole derivatives, it may interact with biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Benzimidazole derivatives have been known to interact with various biochemical pathways, including those involved in cell cycle regulation, protein synthesis, and signal transduction .

Pharmacokinetics

The benzimidazole ring could be metabolized in the liver, affecting the compound’s overall bioavailability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biological molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and, consequently, its interaction with biological targets .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Some benzimidazole derivatives have pharmaceutical applications and are generally safe under certain conditions, while others can be hazardous. Without specific information on this compound, it’s difficult to provide accurate safety and hazard information .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-1-[(4-methylphenyl)methoxy]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2/c1-16-7-9-17(10-8-16)15-26-24-21-6-4-3-5-20(21)23-22(24)18-11-13-19(25-2)14-12-18/h3-14H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRFWHKWMXCUAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CON2C3=CC=CC=C3N=C2C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2996910.png)

![2-[(1,1-dioxidotetrahydrothien-3-yl)methyl]-1H-benzimidazole](/img/structure/B2996912.png)

![2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2996916.png)

![4-(4-chlorobenzoyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2996926.png)

![N-(3-chloro-4-fluorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2996929.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2996931.png)

![2-Methoxy-1-azaspiro[4.5]dec-1-ene](/img/structure/B2996932.png)